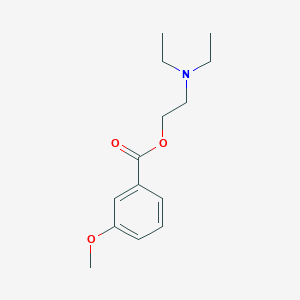![molecular formula C14H20BrNO2 B295132 2-[Tert-butyl(methyl)amino]ethyl 2-bromobenzoate](/img/structure/B295132.png)
2-[Tert-butyl(methyl)amino]ethyl 2-bromobenzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[Tert-butyl(methyl)amino]ethyl 2-bromobenzoate is a synthetic compound that is widely used in scientific research. It is a member of the class of compounds known as benzamides, which are characterized by a benzene ring attached to an amide functional group. This compound has gained significant attention due to its potential applications in drug development, particularly in the treatment of cancer and other diseases.
Mécanisme D'action
The mechanism of action of 2-[Tert-butyl(methyl)amino]ethyl 2-bromobenzoate is not yet fully understood. However, it has been suggested that this compound may exert its anticancer activity through the inhibition of tubulin polymerization, which is essential for cell division. This inhibition may lead to cell cycle arrest and subsequent apoptosis (programmed cell death) in cancer cells.
Biochemical and Physiological Effects:
In addition to its anticancer activity, 2-[Tert-butyl(methyl)amino]ethyl 2-bromobenzoate has been shown to exhibit other biochemical and physiological effects. For example, this compound has been found to inhibit the activity of protein kinase C (PKC), which has been implicated in a variety of cellular processes, including cell growth and differentiation.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 2-[Tert-butyl(methyl)amino]ethyl 2-bromobenzoate in lab experiments is its high potency and specificity for cancer cells. This allows researchers to study the compound's effects on cancer cells without affecting normal cells. However, one limitation of using this compound is its potential toxicity, which may limit its usefulness in certain experiments.
Orientations Futures
There are many potential future directions for research involving 2-[Tert-butyl(methyl)amino]ethyl 2-bromobenzoate. One area of interest is the development of new drugs based on this compound for the treatment of cancer and other diseases. Additionally, further research is needed to fully understand the mechanism of action of this compound and its effects on normal cells. Finally, studies investigating the potential side effects and toxicity of this compound are needed to determine its safety for use in humans.
Méthodes De Synthèse
The synthesis of 2-[Tert-butyl(methyl)amino]ethyl 2-bromobenzoate involves the reaction of 2-bromobenzoic acid with N-tert-butyl-N-methylglycine methyl ester in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC). The reaction proceeds through an amide bond formation mechanism, resulting in the formation of the desired product.
Applications De Recherche Scientifique
2-[Tert-butyl(methyl)amino]ethyl 2-bromobenzoate has been extensively used in scientific research due to its potential applications in drug development. It has been shown to exhibit anticancer activity in a variety of cancer cell lines, including breast, lung, and colon cancer cells. Additionally, this compound has been found to inhibit the growth of tumor xenografts in animal models.
Propriétés
Formule moléculaire |
C14H20BrNO2 |
|---|---|
Poids moléculaire |
314.22 g/mol |
Nom IUPAC |
2-[tert-butyl(methyl)amino]ethyl 2-bromobenzoate |
InChI |
InChI=1S/C14H20BrNO2/c1-14(2,3)16(4)9-10-18-13(17)11-7-5-6-8-12(11)15/h5-8H,9-10H2,1-4H3 |
Clé InChI |
RTJVDUUYANZSOP-UHFFFAOYSA-N |
SMILES |
CC(C)(C)N(C)CCOC(=O)C1=CC=CC=C1Br |
SMILES canonique |
CC(C)(C)N(C)CCOC(=O)C1=CC=CC=C1Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-Azabicyclo[2.2.2]oct-3-yl 3,4-dimethoxybenzoate](/img/structure/B295052.png)












![6-(2-Bromophenyl)-3-(4-pyridinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B295075.png)